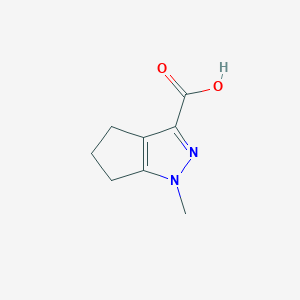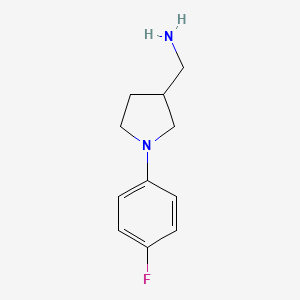
8-(3-Methoxyphenyl)-8-oxooctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(3-Methoxyphenyl)-8-oxooctanenitrile” is a complex organic molecule. It contains a methoxyphenyl group (a benzene ring with a methoxy (OCH3) substituent), an octanenitrile group (an 8-carbon chain with a nitrile (CN) group at one end), and a ketone group (C=O) in the middle of the carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, the methoxy group, the nitrile group, and the ketone group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The benzene ring might undergo electrophilic aromatic substitution reactions, the nitrile group could participate in nucleophilic substitution reactions, and the ketone could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ketone groups could affect its solubility, and the benzene ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study explored the nonlinear optical properties of a similar compound, focusing on nonlinear refractive index and absorption coefficients. This research is significant for understanding the applications of such compounds in optical technologies (Khanzadeh, Dehghanipour, Darehkordi, & Rahmani, 2018).
Corticotropin-Releasing Factor Receptor Antagonists
Another research discusses compounds related to 8-(3-Methoxyphenyl)-8-oxooctanenitrile as potent corticotropin-releasing factor receptor-1 antagonists. These findings have implications for developing anxiolytic or antidepressant drugs (Gilligan et al., 2009).
Anti-Ulcer Therapy
Research on SCH 28080, a drug structurally related to 8-(3-Methoxyphenyl)-8-oxooctanenitrile, showed significant inhibition of gastric acid secretion, indicating potential in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).
Anticonvulsant and Neurotoxicity Evaluation
A series of compounds, including ones structurally similar to 8-(3-Methoxyphenyl)-8-oxooctanenitrile, were synthesized and evaluated for their anticonvulsant and neurotoxicity effects, showing potential for seizure prevention (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
Dopamine Antagonists
Research into the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines indicates their role as dopamine antagonists, offering insights into potential applications in treating neurological disorders (Ellefson, Prodan, Brougham, & Miller, 1980).
Antimicrobial Activity
A study on novel Schiff bases using related compounds demonstrated significant in vitro antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Lignin Oxidation
Research on iron porphyrin-catalyzed oxidation of lignin model compounds, including one structurally similar to 8-(3-Methoxyphenyl)-8-oxooctanenitrile, provides insights into lignin degradation processes, relevant for biofuel production and environmental studies (Cui & Dolphin, 1995).
Synthesis of Propionamides
A study on the synthesis of propionamides from a compound structurally related to 8-(3-Methoxyphenyl)-8-oxooctanenitrile indicates potential applications in developing new pharmaceuticals with weak antibacterial activity (Arutyunyan et al., 2014).
Synthesis of Crown Ethers
Research on the synthesis of crown ethers from related compounds suggests their use in chemical synthesis and as potential cation association agents (Bulut & Erk, 2001).
Antimicrobial S-Nucleosides
A study focusing on the synthesis of S-nucleoside analogues from related compounds revealed their antibacterial and antifungal activities, offering avenues for developing new antimicrobial drugs (Ghoneim, El-Farargy, & Abdelaziz, 2014).
Dihydropyridine Derivatives in DMSO
Research on dihydropyridine derivatives, including ones structurally similar to 8-(3-Methoxyphenyl)-8-oxooctanenitrile, studied in dimethyl sulfoxide (DMSO) offers insights into solute–solvent interactions, relevant for pharmaceutical formulation (Baluja & Talaviya, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(3-methoxyphenyl)-8-oxooctanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-9-7-8-13(12-14)15(17)10-5-3-2-4-6-11-16/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCGXAAGQSOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645193 |
Source


|
| Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methoxyphenyl)-8-oxooctanenitrile | |
CAS RN |
898786-64-6 |
Source


|
| Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)
![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)
![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)
![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)


![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)


